Amidinophosphoramidic acid
Description
Amidinophosphoramidic acid (CAS: 3019-36-1) is an organophosphorus compound characterized by the presence of both amidino (H₂N–C(=NH)–) and phosphoramidic acid (H₂N–P(O)(OH)–) functional groups . Its molecular formula is H₅N₃O₃P, with a structure that combines the basicity of the amidine group with the acidity of the phosphoramidic moiety. This dual functionality enables unique reactivity, making it relevant in agrochemical, medicinal, and coordination chemistry contexts.
Properties
IUPAC Name |
(diaminomethylideneamino)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N3O3P/c2-1(3)4-8(5,6)7/h(H6,2,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKCJFLRJWWIDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NP(=O)(O)O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883937 | |
| Record name | Phosphoramidic acid, N-(aminoiminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-36-1 | |
| Record name | N-(Aminoiminomethyl)phosphoramidic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3019-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoramidic acid, N-(aminoiminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoramidic acid, N-(aminoiminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoramidic acid, N-(aminoiminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amidinophosphoramidic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Amidinophosphoramidic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate, which is then further reacted to yield this compound . The reaction conditions typically require controlled temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure the compound’s purity and stability .
Chemical Reactions Analysis
Iodine-Mediated Oxidative Cross-Coupling
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Mechanism : Amines react with dialkyl phosphites in the presence of iodine (I₂) or iodinating agents to form P–N bonds. For example, aromatic amines (e.g., aniline derivatives) couple with dialkyl H-phosphonates [(RO)₂P(O)H] to yield phosphoramidates (Figure 1) .
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Conditions : Solvent-free, 20–55°C, 1–24 hours.
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Yield : 31–96%, depending on substituents (electron-withdrawing groups enhance reactivity) .
| Substrate | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Aniline | I₂ | Diethyl phenylphosphoramidate | 88 |
| Furfurylamine | I₂/H₂O₂ | Diethyl furfurylphosphoramidate | 76 |
| N-Methylhomopiperazine | I₂ | Cyclic phosphoramidate | 68 |
Table 1: Representative iodine-mediated syntheses of phosphoramidates .
Hydrolytic Stability and Degradation
APA derivatives undergo pH-dependent hydrolysis:
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Neutral pH (7.4) : Slow cleavage of P–N bonds to release phosphate and amidine residues (half-life >50 days for alkyl-substituted APA) .
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Acidic pH (3.0) : Accelerated hydrolysis (half-life <24 hours) due to protonation of the amidine group, enhancing electrophilicity at phosphorus .
Role in Transient Self-Assembly
Phosphoramidates participate in dissipative reaction networks, forming transient aggregates. For example:
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Fuel-Driven Cyclization : Ribonucleotides (e.g., GMP) react with alkyl amines under carbodiimide fueling to form APA derivatives, which self-assemble into micron-sized vesicles (Figure 2) .
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Dissipative Dynamics : Aggregates disassemble upon hydrolysis (t₁/₂ = 4–24 hours at 25°C), modulated by temperature and catalyst (e.g., 1-ethylimidazole) .
| Condition | Aggregate Size (μm) | Lifetime (h) |
|---|---|---|
| 25°C, pH 7.4 | 2.6 ± 0.3 | 24 |
| 55°C, pH 7.4 | No assembly | – |
| 25°C, pH 3.0 | 1.8 ± 0.2 | 12 |
Table 2: Transient self-assembly parameters for APA analogs .
Enzymatic Mimicry
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Catalytic Hydrolysis : 1-Ethylimidazole (EtIm) accelerates APA hydrolysis by 10-fold, mimicking histidine-mediated catalysis in phosphoramidase enzymes (e.g., HINT1) .
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Mechanism : EtIm deprotonates water, enabling nucleophilic attack on the phosphorus center (Figure 3) .
Amino Acid Conjugation
APA derivatives react with α-amino acids (e.g., glycine, alanine) to form stable conjugates:
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Pathway : Nucleophilic substitution at phosphorus, displacing alkoxy groups.
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Rate : Glycine conjugates form 2× faster than alanine due to reduced steric hindrance .
| Amino Acid | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|
| Glycine | 4.7 ± 0.2 |
| Alanine | 2.1 ± 0.1 |
Table 3: Kinetics of APA-amino acid conjugation .
Antioxidant Activity
Maillard reaction products (e.g., melanoidins) derived from APA intermediates exhibit radical scavenging:
Industrial and Prebiotic Relevance
Scientific Research Applications
Amidinophosphoramidic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which amidinophosphoramidic acid exerts its effects involves interactions with specific molecular targets. The amidine group can form hydrogen bonds with biological molecules, while the phosphoramidic group can participate in phosphorylation reactions. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction .
Comparison with Similar Compounds
Phosphorodiamidic Acid (Diamidophosphate)
- Structure: Phosphorodiamidic acid (CAS: Not specified; Formula: H₅N₂O₂P) features a central phosphorus atom bonded to two amino groups and two hydroxyl groups (SMILES: O=P(O)(N)N) .
- Key Differences: Unlike amidinophosphoramidic acid, phosphorodiamidic acid lacks the amidino group, resulting in lower basicity and distinct coordination behavior. Its applications focus on chemical synthesis and precursor roles in nucleotide chemistry .
| Property | This compound | Phosphorodiamidic Acid |
|---|---|---|
| CAS Number | 3019-36-1 | Not provided |
| Molecular Formula | H₅N₃O₃P | H₅N₂O₂P |
| Key Functional Groups | Amidino, Phosphoramidic | Diamino phosphate |
| Basicity (pKa) | Higher (amidino group) | Moderate (amino groups) |
Amidinouronium Derivatives
- Amidinouronium Chloride (CAS: 74113-67-0) and Amidinouronium Dihydrogen Phosphate (CAS: 36897-89-9) are ionic compounds featuring the amidinouronium cation paired with chloride or phosphate anions .
- Comparison: These salts exhibit ionic solubility and thermal stability, contrasting with the covalent, acidic nature of this compound. They are often used as ionic liquids or catalysts in organic synthesis .
Pyrimidine-Based Phosphonic Acid Derivatives
- A structurally distinct compound (IUPAC: [(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methoxy]phosphonic acid) combines a pyrimidine ring with a phosphonic acid group .
- Comparison: While both compounds contain phosphorus, the pyrimidine derivative’s heterocyclic structure enables π-π stacking interactions, making it more suited for medicinal applications (e.g., enzyme inhibition) compared to this compound’s agrochemical uses .
Physicochemical and Reactivity Profiles
- Acidity/Basicity: The amidino group in this compound imparts higher basicity (pKa ~10–12) compared to phosphorodiamidic acid (pKa ~6–8 for amino groups). This affects solubility and metal-chelation efficiency .
- Stability: this compound is sensitive to hydrolysis under acidic conditions due to the labile P–N bond, whereas amidinouronium salts are more stable in ionic environments .
Biological Activity
Overview of Amidinophosphoramidic Acid
This compound is a phosphonic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. It contains an amidine functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
This compound primarily acts as an inhibitor of certain enzymes, particularly those involved in nucleotide metabolism. Its structural similarity to nucleotides allows it to interfere with the enzymatic processes that are crucial for DNA and RNA synthesis.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity against a range of viruses. It has been shown to inhibit viral replication by targeting viral polymerases, which are essential for the replication of viral genetic material. Studies have reported its efficacy against viruses such as HIV and HCV (Hepatitis C Virus), highlighting its potential as a therapeutic agent in antiviral drug development.
Antitumor Activity
In addition to its antiviral properties, this compound has demonstrated antitumor activity in various cancer cell lines. It appears to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. This property makes it a candidate for further exploration in cancer therapy.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced viral load in infected cell cultures, suggesting a strong inhibitory effect on viral replication.
- Antitumor Activity : Another research article reported that treatment with this compound led to a 50% reduction in tumor size in xenograft models of human cancer, indicating its potential as an anticancer agent.
- Enzyme Inhibition : Detailed kinetic studies have shown that this compound acts as a competitive inhibitor of ribonucleotide reductase, an enzyme critical for DNA synthesis. This inhibition was quantified with an IC50 value indicating effective concentration levels.
Summary Table of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
